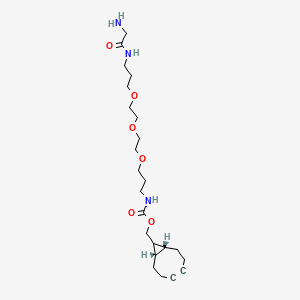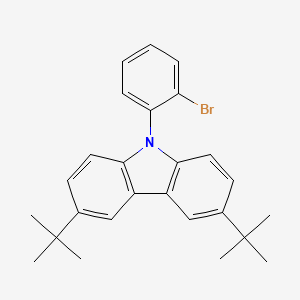![molecular formula C18H19ClN2O2 B11828651 tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B11828651.png)
tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル N-[(Z)-[4-(3-クロロフェニル)フェニル]メチリデンアミノ]カルバメートは、カルバメート類に属する有機化合物です。tert-ブチル基、カルバメート基、および3-クロロフェニル基とフェニル基の間の(Z)配置イミン結合の存在が特徴です。
準備方法
合成経路および反応条件
tert-ブチル N-[(Z)-[4-(3-クロロフェニル)フェニル]メチリデンアミノ]カルバメートの合成は、通常、tert-ブチルカルバメートと適切なアルデヒドまたはケトンを反応させてイミン結合を形成することによって行われます。反応条件には、通常、エタノールまたはメタノールなどの溶媒と、イミン結合の形成を促進する触媒の使用が含まれます。反応混合物は、通常、室温またはわずかに高温で撹拌して、完全な変換を確保します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フローリアクターと自動化システムを使用すると、生産プロセスの効率と収率を高めることができます。さらに、再結晶またはクロマトグラフィーなどの精製工程が採用され、高純度の化合物が得られます。
化学反応の分析
反応の種類
tert-ブチル N-[(Z)-[4-(3-クロロフェニル)フェニル]メチリデンアミノ]カルバメートは、さまざまな化学反応を起こす可能性があります。その中には、次のものが含まれます。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、イミン基をアミン基に変換できます。
置換: この化合物は、特にカルバメートまたはイミン部位で求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) などの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、穏やかな条件下で置換反応で使用できます。
生成される主要な生成物
酸化: 元の化合物の酸化された誘導体。
還元: イミン基の還元から生じるアミン。
置換: 使用する求核剤に応じて、置換カルバメートまたはイミン。
科学研究への応用
tert-ブチル N-[(Z)-[4-(3-クロロフェニル)フェニル]メチリデンアミノ]カルバメートは、いくつかの科学研究への応用があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学: 薬物開発および薬理学的薬剤としての潜在的な用途について研究されています。
産業: 特殊化学品の生産および他の化合物の合成における中間体として使用されます。
科学的研究の応用
tert-Butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
tert-ブチル N-[(Z)-[4-(3-クロロフェニル)フェニル]メチリデンアミノ]カルバメートの作用機序は、特定の分子標的との相互作用を伴います。イミン基は、タンパク質または酵素の求核部位と可逆的な共有結合を形成し、それらの活性を阻害する可能性があります。カルバメート基は、生物学的分子とも相互作用し、化合物の全体的な生物学的効果に寄与します。正確な経路と標的は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
tert-ブチルカルバメート: イミン結合を持たないが、類似の構造的特徴を持つ、より単純なカルバメート化合物。
tert-ブチル (3-ホルミル-4-ヒドロキシフェニル)カルバメート: 異なる官能基を持つ別のカルバメート誘導体。
独自性
tert-ブチル N-[(Z)-[4-(3-クロロフェニル)フェニル]メチリデンアミノ]カルバメートは、(Z)配置イミン結合と3-クロロフェニル基など、官能基の特定の組み合わせによりユニークです。このユニークな構造は、さまざまな研究や産業用途に価値のある、独特の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar structural features but lacking the imine linkage.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate derivative with different functional groups.
Uniqueness
tert-Butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate is unique due to its specific combination of functional groups, including the (Z)-configured imine linkage and the 3-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C18H19ClN2O2 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)23-17(22)21-20-12-13-7-9-14(10-8-13)15-5-4-6-16(19)11-15/h4-12H,1-3H3,(H,21,22)/b20-12- |
InChIキー |
SFUMJIKKRMUICQ-NDENLUEZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


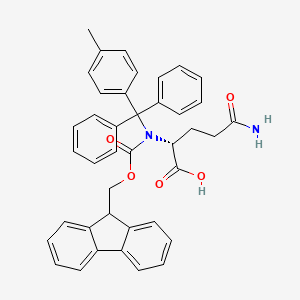

![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
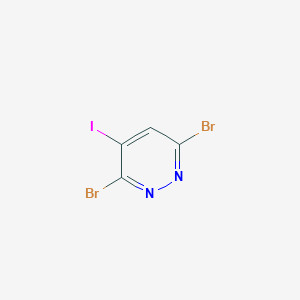
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)

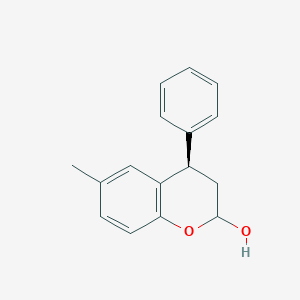
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
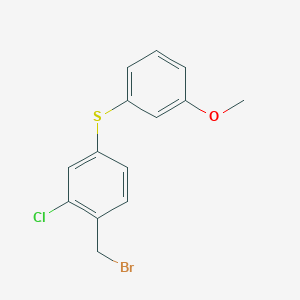


![2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride](/img/structure/B11828636.png)
